molecular formula C18H22N2O4S2 B4230950 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

Cat. No.: B4230950
M. Wt: 394.5 g/mol
InChI Key: ICSRSFQSISSTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a chemical compound that is widely used in scientific research applications. It is a potent inhibitor of a specific enzyme that plays a crucial role in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the inhibition of HDAC6. This enzyme is responsible for the deacetylation of histone and non-histone proteins, which affects their function and stability. The inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which triggers a cascade of events that ultimately results in cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of HDAC6. This compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, this compound has anti-inflammatory properties and has been shown to reduce the severity of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide in lab experiments is its potency and selectivity for HDAC6 inhibition. This compound has been shown to have a higher inhibitory activity than other HDAC inhibitors, making it a valuable tool for studying the role of HDAC6 in cancer and other diseases. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. One area of focus is the optimization of its chemical structure to improve its potency and selectivity for HDAC6 inhibition. Another direction is the evaluation of its efficacy in combination with other cancer therapies, such as immunotherapy and targeted therapy. Furthermore, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

The primary scientific research application of 4-[allyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is in the field of cancer research. This compound is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and protein degradation. HDAC6 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy.

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-11-20(26(2,22)23)16-8-6-15(7-9-16)18(21)19-10-13-25-14-17-5-4-12-24-17/h3-9,12H,1,10-11,13-14H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSRSFQSISSTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.